molecular formula C13H11N3O2 B2400250 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione CAS No. 1028843-16-4

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2400250
CAS No.: 1028843-16-4
M. Wt: 241.25
InChI Key: HDKHFSZTKGBPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.25. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Aza-pseudopeptides Synthesis : Two novel aza-pseudopeptides, including a derivative of isoindoline-1,3-dione, were synthesized and found to be efficient corrosion inhibitors for mild steel in hydrochloric acid. These compounds act as mixed-type inhibitors and demonstrate increasing inhibition efficiencies with higher concentrations (Chadli et al., 2017).

Antimicrobial Activity

  • Novel Isoindoline-1,3-Dione Derivatives : Newly synthesized phthalimido derivatives with various moieties showed significant antimicrobial activities. Specifically, one compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, while another demonstrated promising antifungal activity (Lamie, 2008).

Herbicide Development

  • HPPD Inhibitors : Research on 4-hydroxyphenylpyruvate dioxygenase inhibitors for weed control led to the design and synthesis of new compounds combining isoindoline-1,3-dione with other fragments. These compounds showed promising HPPD inhibitory activity, suggesting potential applications as herbicides (He et al., 2019).

Materials Science

  • Electroluminescent Materials : Novel pyrazole substituted 1.3-diketones with isoindoline-1,3-dione were explored as ligands for luminescent complexes with Europium (Eu III) ion. These complexes showed potential for use in organic light-emitting diode (OLED) applications due to their thermal stability, transparency, and volatility (Taydakov et al., 2016).

Chemical Synthesis

  • Isoindoline-1,3-Dione Derivatives : Various studies have focused on synthesizing new derivatives of isoindoline-1,3-dione for different applications, including the development of antibacterial agents and the study of their properties (Rajesh et al., 2011).

Biochemical Analysis

Biochemical Properties

Related pyrazole derivatives have been found to interact with various enzymes and proteins . For instance, some pyrazole derivatives have been found to act as androgen receptor antagonists, suggesting that they may interact with this protein .

Cellular Effects

Related pyrazole derivatives have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related pyrazole derivatives have been found to act as androgen receptor antagonists . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that related pyrazole derivatives can be rapidly metabolized by human liver microsomes . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may be influenced by similar metabolic processes.

Metabolic Pathways

Related pyrazole derivatives have been found to be metabolized by human liver microsomes . This suggests that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKHFSZTKGBPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.